molecular formula C16H13ClO3 B14484820 Methyl 4-[4-(chloromethyl)benzoyl]benzoate CAS No. 64141-12-4

Methyl 4-[4-(chloromethyl)benzoyl]benzoate

Katalognummer: B14484820
CAS-Nummer: 64141-12-4
Molekulargewicht: 288.72 g/mol
InChI-Schlüssel: FJHUUUKYUDYMCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[4-(chloromethyl)benzoyl]benzoate is an organic compound with the molecular formula C16H13ClO3. It is a derivative of benzoic acid and is characterized by the presence of a chloromethyl group attached to the benzoyl moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-[4-(chloromethyl)benzoyl]benzoate can be synthesized through a multi-step process. One common method involves the Friedel-Crafts acylation reaction, where 4-(chloromethyl)benzoyl chloride reacts with methyl benzoate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[4-(chloromethyl)benzoyl]benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 4-[4-(chloromethyl)benzoyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Methyl 4-[4-(chloromethyl)benzoyl]benzoate involves its interaction with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nature of the nucleophile. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding carboxylic acid and alcohol .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-[4-(chloromethyl)benzoyl]benzoate can be compared with similar compounds such as:

    Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of a chloromethyl group. It is used in similar synthetic applications but may exhibit different reactivity due to the nature of the halogen.

    Methyl 4-(methoxymethyl)benzoate: Contains a methoxymethyl group, which makes it less reactive towards nucleophiles compared to the chloromethyl derivative.

    Methyl 4-(hydroxymethyl)benzoate: Features a hydroxymethyl group, making it more hydrophilic and reactive towards oxidation

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Eigenschaften

CAS-Nummer

64141-12-4

Molekularformel

C16H13ClO3

Molekulargewicht

288.72 g/mol

IUPAC-Name

methyl 4-[4-(chloromethyl)benzoyl]benzoate

InChI

InChI=1S/C16H13ClO3/c1-20-16(19)14-8-6-13(7-9-14)15(18)12-4-2-11(10-17)3-5-12/h2-9H,10H2,1H3

InChI-Schlüssel

FJHUUUKYUDYMCB-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.